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molecular formula C11H13ClO B3054067 1-Chloro-5-phenylpentan-2-one CAS No. 58009-85-1

1-Chloro-5-phenylpentan-2-one

Cat. No. B3054067
M. Wt: 196.67 g/mol
InChI Key: IFRMRRXXJMQATO-UHFFFAOYSA-N
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Patent
US04088695

Procedure details

4-Phenylbutanoyl chloride (14.7 g.) was added dropwise to a stirred solution of diazomethane (7.5 g.) in diethyl ether (340 ml.) at 0° C. The solution was stirred in an ice bath for 1 hour further and then it was saturated with anhydrous hydrogen chloride gas. After 1 hour at 0° C, dry nitrogen was passed through this solution, which was then poured onto crushed ice (about 300 ml.). The ethereal layer was separated and the aqueous phase was diluted with water (150 ml.), saturated with sodium chloride, and extracted with diethyl ether. The combined ethereal solutions were washed with water, aqueous sodium carbonate solution (2N), and then again with water, and dried over anhydrous magnesium sulphate. The solution was evaporated and the residue was distilled, to give 1-chloro-2-oxo-5-phenylpentane (11.5 g.), b.p. 150°-151° C./10 mm.Hg (Elemental analysis: C, 67.4; H, 7.1; Cl, 18.0%; C11H13C10 requires C, 67.2; H, 6.7; Cl, 18.0%. νmax 1455 cm-1, 1500 cm-1, 1725 cm-1).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+](=[CH2:15])=[N-].[ClH:16]>C(OCC)C>[Cl:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred in an ice bath for 1 hour further
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour at 0° C
Duration
1 h
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
ADDITION
Type
ADDITION
Details
the aqueous phase was diluted with water (150 ml.), saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined ethereal solutions were washed with water, aqueous sodium carbonate solution (2N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again with water, and dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(CCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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